3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound with the molecular formula C14H9BrN4O2 It is a derivative of benzoic acid and tetrazole, featuring a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with 3-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azide derivatives or tert-butyl derivatives.
Oxidation: Oxidized products may include various oxygenated derivatives of the tetrazole ring.
Reduction: Reduced products may include partially or fully hydrogenated tetrazole derivatives.
Hydrolysis: The major products are 4-(2H-tetrazol-5-yl)benzoic acid and 3-bromophenol.
Scientific Research Applications
3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with enzymes and receptors.
Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The bromophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenyl 4-(2H-tetrazol-5-yl)benzoate
- 4-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate
- 3-(4-(2H-tetrazol-5-yl)phenyl)pyridine
- Methyl 4-(2H-tetrazol-5-yl)benzoate
- Ethyl 4-(2H-tetrazol-5-yl)benzoate
Uniqueness
3-Bromophenyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the bromophenyl group, which can participate in specific substitution reactions that are not possible with other halogenated derivatives. Additionally, the combination of the tetrazole ring and the bromophenyl group provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
651769-30-1 |
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Molecular Formula |
C14H9BrN4O2 |
Molecular Weight |
345.15 g/mol |
IUPAC Name |
(3-bromophenyl) 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-2-1-3-12(8-11)21-14(20)10-6-4-9(5-7-10)13-16-18-19-17-13/h1-8H,(H,16,17,18,19) |
InChI Key |
KYUGBZAJRUVGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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